methyl 2-(N-ethoxybutanimidoyl)-5,5-dimethyl-3-oxo-1-cyclopentene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(N-ethoxybutanimidoyl)-5,5-dimethyl-3-oxo-1-cyclopentene-1-carboxylate is a complex organic compound with a unique structure that includes a cyclopentene ring, an imidoyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(N-ethoxybutanimidoyl)-5,5-dimethyl-3-oxo-1-cyclopentene-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopentene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the imidoyl group: This step involves the reaction of the cyclopentene derivative with an appropriate imidoyl chloride under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(N-ethoxybutanimidoyl)-5,5-dimethyl-3-oxo-1-cyclopentene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the imidoyl group to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of different esters or amides.
Scientific Research Applications
Methyl 2-(N-ethoxybutanimidoyl)-5,5-dimethyl-3-oxo-1-cyclopentene-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(N-ethoxybutanimidoyl)-5,5-dimethyl-3-oxo-1-cyclopentene-1-carboxylate involves its interaction with specific molecular targets and pathways. The imidoyl group can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The cyclopentene ring and ester group contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(N-ethoxybutanimidoyl)-5,5-dimethyl-3-oxo-1-cyclohexene-1-carboxylate
- Ethyl 2-(N-ethoxybutanimidoyl)-5,5-dimethyl-3-oxo-1-cyclopentene-1-carboxylate
Uniqueness
Methyl 2-(N-ethoxybutanimidoyl)-5,5-dimethyl-3-oxo-1-cyclopentene-1-carboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-5,5-dimethyl-3-oxocyclopentene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-6-8-10(16-20-7-2)12-11(17)9-15(3,4)13(12)14(18)19-5/h6-9H2,1-5H3/b16-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZIWXNHWSUDKG-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NOCC)C1=C(C(CC1=O)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=N\OCC)/C1=C(C(CC1=O)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.